![molecular formula C15H23BO2 B1393669 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 325142-91-4](/img/structure/B1393669.png)
2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The isopropylphenyl group suggests that the compound might have properties similar to other isopropylphenyl compounds, which can exhibit a wide range of biological activities .
Molecular Structure Analysis
Again, while specific information on this compound is not available, boronic esters typically have a trigonal planar geometry around the boron atom .Chemical Reactions Analysis
Boronic esters are most commonly used in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely depend on the specific structure and substituents. Boronic esters are typically stable under basic conditions but can hydrolyze under acidic conditions .Scientific Research Applications
Synthesis of Sulfinamide Derivatives
This compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate. This application is significant in the development of new chemical entities that could have potential pharmacological activities .
Suzuki–Miyaura Coupling Reactions
It serves as a substrate in Suzuki–Miyaura coupling reactions, particularly over Silia Cat Pd (0), which is a process widely used in the synthesis of complex organic compounds including pharmaceuticals and polymers .
ROS-Responsive Drug Delivery Systems
The compound has been structurally modified to create a reactive oxygen species (ROS)-responsive drug delivery system. This system encapsulates curcumin to form nanoparticles for the treatment of conditions like periodontitis and chronic inflammation .
Synthesis of DYRK1A Inhibitors
It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs, which act as inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in neurological diseases .
Study of Hydrolysis Susceptibility
The susceptibility to hydrolysis of phenylboronic pinacol esters, including this compound, has been studied. The kinetics of hydrolysis depend on the substituents in the aromatic ring and are significantly influenced by pH levels, especially at physiological pH .
Catalytic Protodeboronation
This compound is used in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach. This process is crucial for the functionalizing deboronation of alkyl boronic esters, which are valuable building blocks in organic synthesis .
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-isopropylphenylboronic acid, pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The 4-isopropylphenylboronic acid, pinacol ester, interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring from boron to palladium . This process involves the oxidative addition of palladium, which donates electrons to form a new palladium-carbon bond .
Biochemical Pathways
The compound 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in the Suzuki–Miyaura coupling reaction pathway . This reaction pathway is significant in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s stability and reactivity make it suitable for use in mild and functional group tolerant reaction conditions .
Result of Action
The action of 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane results in the formation of new carbon-carbon bonds . This is a fundamental process in organic chemistry, enabling the synthesis of complex organic molecules . The compound’s action is crucial in the Suzuki–Miyaura coupling reaction, contributing to the reaction’s success and wide application .
Action Environment
The action of 4-isopropylphenylboronic acid, pinacol ester is influenced by environmental factors such as pH. The rate of reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Future Directions
The use of boronic esters in cross-coupling reactions is a well-established field, but there is always room for improvement and new discoveries. Future research might focus on developing more efficient synthesis methods, exploring new reactions, or investigating the properties of novel boronic ester compounds .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-propan-2-ylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURREIFIKVSTMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682199 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
325142-91-4 | |
Record name | 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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